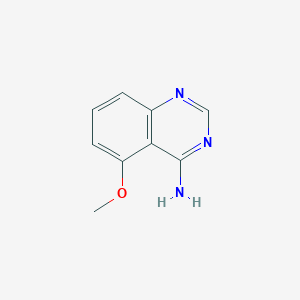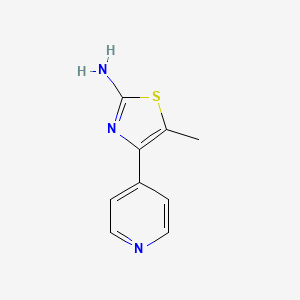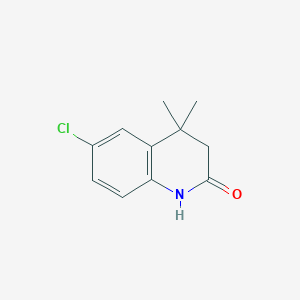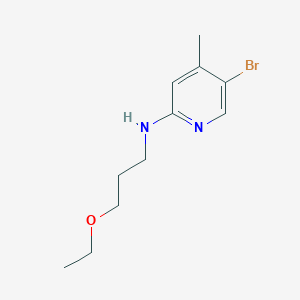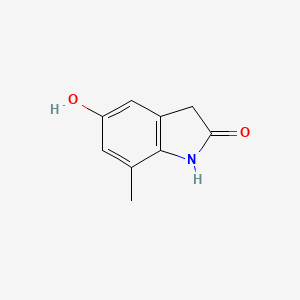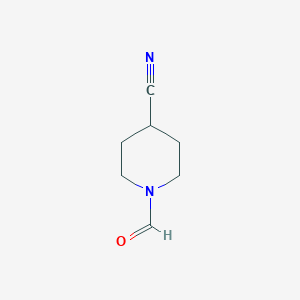
1-Formylpiperidine-4-carbonitrile
概要
説明
1-Formylpiperidine-4-carbonitrile is an organic compound with the molecular formula C(_7)H(_10)N(_2)O It features a piperidine ring substituted with a formyl group at the 1-position and a nitrile group at the 4-position
作用機序
Target of Action
4-Cyano-1-formyl-piperidine is a complex organic compound that plays a significant role in various chemical reactions. The primary target of this compound is the Alcohol Dehydrogenase 1C . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body .
Mode of Action
It is known to be involved in theSuzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-Cyano-1-formyl-piperidine are primarily related to the SM cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Similar compounds have been shown to undergo various metabolic reactions, including hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation
Result of Action
The result of the action of 4-Cyano-1-formyl-piperidine is the formation of new organic compounds through the SM cross-coupling reaction . This reaction is widely used in organic synthesis, leading to the creation of a variety of complex organic compounds .
Action Environment
The action of 4-Cyano-1-formyl-piperidine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . It also requires a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, the efficiency and stability of 4-Cyano-1-formyl-piperidine’s action can be affected by the presence and quality of these reagents, as well as the specific reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
1-Formylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with formamide and a cyanating agent under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: Piperidine, formamide, and a cyanating agent (e.g., cyanogen bromide).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under reflux conditions, with a suitable solvent such as dichloromethane or acetonitrile.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
化学反応の分析
Types of Reactions
1-Formylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products
Oxidation: 1-Formylpiperidine-4-carboxylic acid.
Reduction: 1-Formylpiperidine-4-amine.
Substitution: Various amides depending on the nucleophile used.
科学的研究の応用
1-Formylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1-Formylpiperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
1-Formylpiperidine-4-methanol: Contains a hydroxymethyl group instead of a nitrile group.
1-Formylpiperidine-4-carboxylic acid: Features a carboxylic acid group instead of a nitrile group.
Uniqueness
1-Formylpiperidine-4-carbonitrile is unique due to the presence of both a formyl and a nitrile group on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
1-formylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-7-1-3-9(6-10)4-2-7/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFHUTHHICVVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


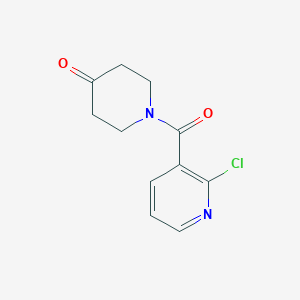
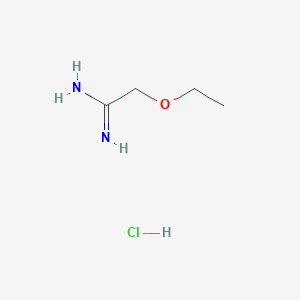
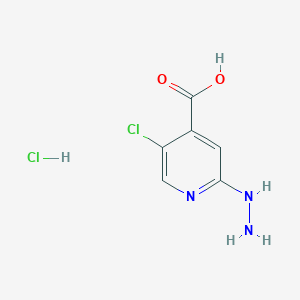
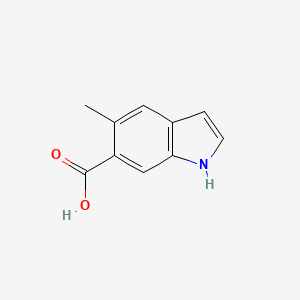
![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)
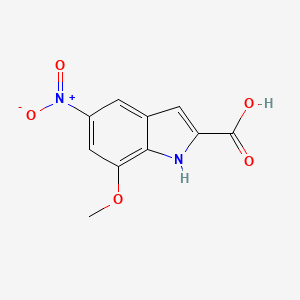
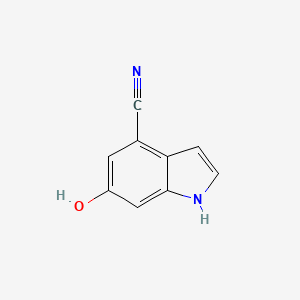
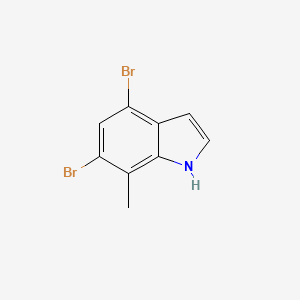
![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)
